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molecular formula C13H19NO3 B8289966 Ethyl 2-ethoxy-3-(4-aminophenyl)propanoate

Ethyl 2-ethoxy-3-(4-aminophenyl)propanoate

Cat. No. B8289966
M. Wt: 237.29 g/mol
InChI Key: YSMNMUQGLPOPBO-UHFFFAOYSA-N
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Patent
US07365064B2

Procedure details

Ethyl 4-nitro-2-ethoxycinnamate obtained in step (i) was hydrogenated using Pd (10%)/C—H2 (60 psi) (11 g) in ethyl acetate (150 ml) at RT and chromatographed using ethyl acetate/hexane to yield the title compound as viscous oil (9.41 g, yield 60%).
Name
Ethyl 4-nitro-2-ethoxycinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C—H2
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([CH:8]=[CH:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[C:6](OCC)[CH:5]=1)([O-])=O.[C:20](OCC)(=[O:22])[CH3:21]>[Pd]>[CH2:20]([O:22][CH:9]([CH2:8][C:7]1[CH:6]=[CH:5][C:4]([NH2:1])=[CH:16][CH:15]=1)[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH3:21]

Inputs

Step One
Name
Ethyl 4-nitro-2-ethoxycinnamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=CC(=O)OCC)C=C1)OCC
Step Two
Name
C—H2
Quantity
11 g
Type
reactant
Smiles
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=O)OCC)CC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.41 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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